

Application Notes and Protocols for the Preparation of DSPE-PEG46-NH2 Liposomes

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Compound of Interest

Compound Name: *Dspe-peg46-NH2*

Cat. No.: *B12420148*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer that can be used as a vehicle for drug delivery.[1] The incorporation of polyethylene glycol (PEG) on the surface of liposomes ("PEGylation") creates a hydrophilic layer that sterically hinders interactions with plasma proteins, thereby reducing clearance by the mononuclear phagocyte system and extending circulation half-life.[2][3] 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) serves as a stable anchor for the PEG chain within the lipid bilayer.[4]

DSPE-PEG46-NH2 is a heterobifunctional lipid where the PEG chain is terminated with a primary amine (-NH2) group.[5] This terminal amine provides a reactive handle for the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules. This targeted approach aims to increase the accumulation of the therapeutic payload at the site of action, improving efficacy and reducing off-target side effects. These characteristics make **DSPE-PEG46-NH2** liposomes a versatile and powerful platform for advanced drug delivery systems.

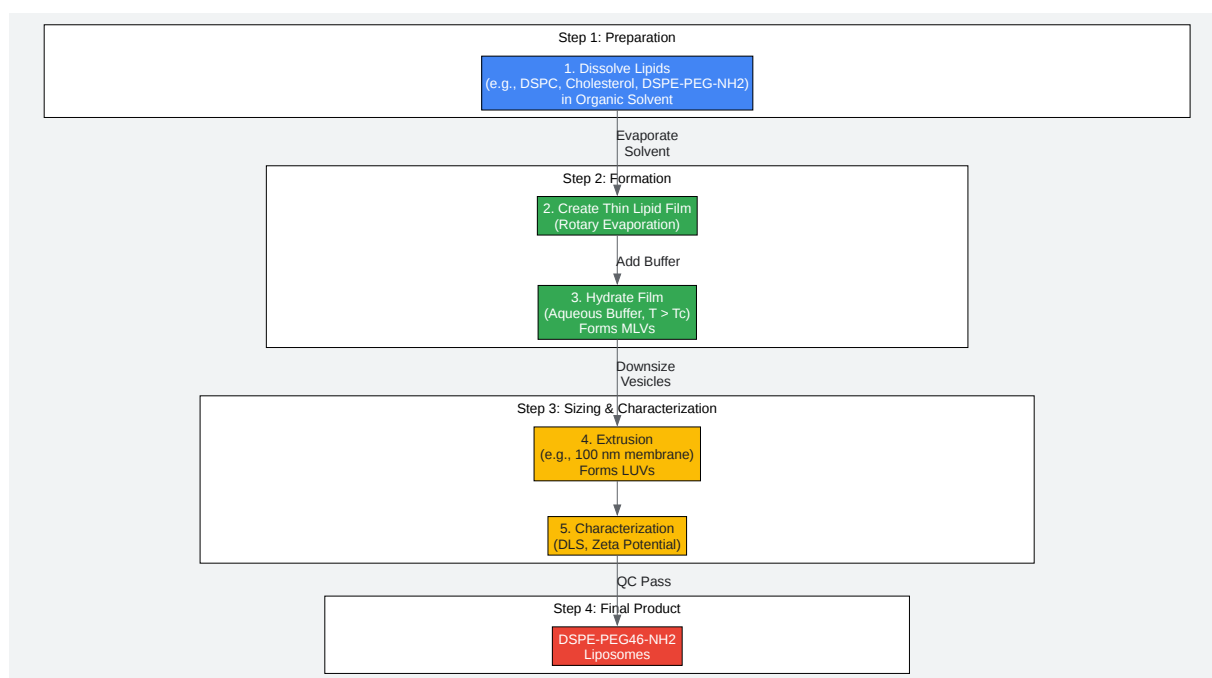
This document provides a detailed protocol for the preparation and characterization of **DSPE-PEG46-NH2** liposomes using the well-established thin-film hydration and extrusion method.

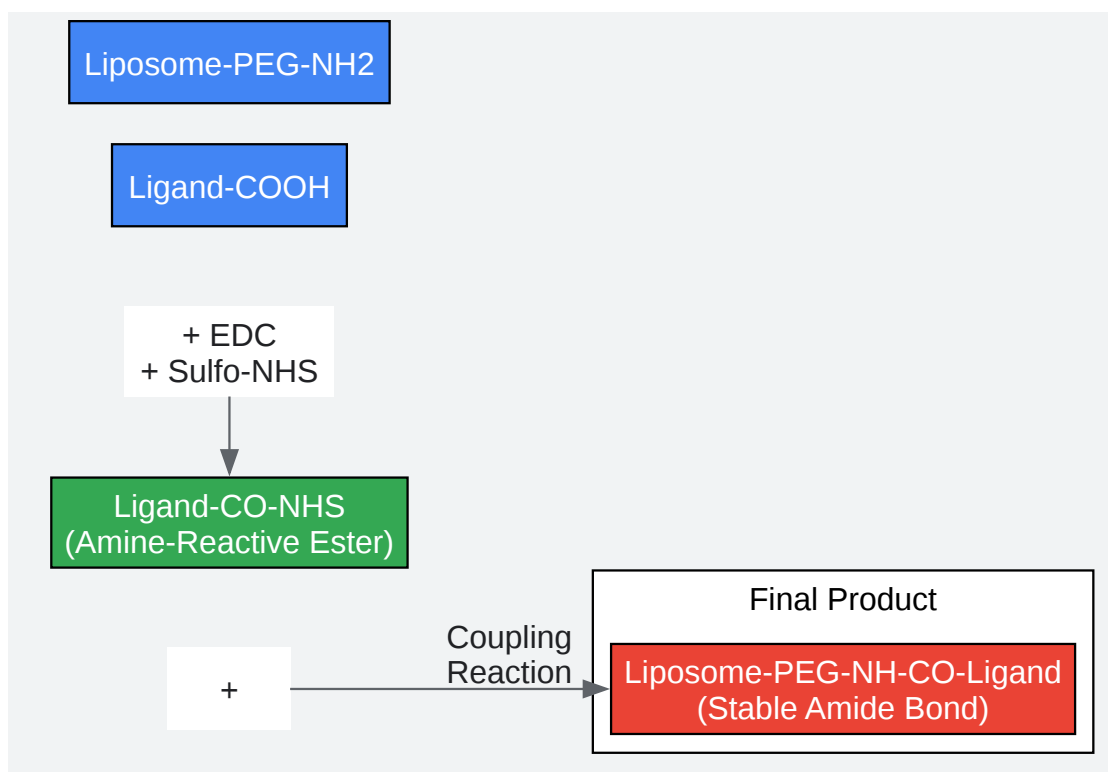
Experimental Protocols

The most common and straightforward method for preparing amine-functionalized liposomes is the thin-film hydration technique followed by extrusion. This process involves dissolving the lipids in an organic solvent, creating a thin film by evaporating the solvent, hydrating the film with an aqueous buffer to form vesicles, and finally extruding the vesicles to obtain a homogenous size distribution.

Category	Item	Notes
Lipids	Primary Phospholipid (e.g., DSPC, DPPC, DOPC)	Choose based on desired membrane rigidity and transition temp.
Cholesterol	Used to stabilize the lipid bilayer.	
DSPE-PEG46-NH2	Provides "stealth" properties and amine functionality.	
Solvents	Chloroform or a Chloroform:Methanol mixture	High purity, for dissolving lipids.
Buffers	Phosphate-Buffered Saline (PBS), pH 7.4	For hydration and final formulation. Avoid primary amine buffers like Tris.
Equipment	Round-bottom flask	For thin-film preparation.
Rotary evaporator	For solvent removal under reduced pressure.	
High vacuum pump	To remove residual solvent.	
Water bath or heating block	To control temperature during hydration and extrusion.	
Liposome Extruder (e.g., Avanti Mini-Extruder)	For sizing liposomes.	
Polycarbonate membranes	Typically 100 nm or 200 nm pore size.	
Gas-tight syringes	For use with the extruder.	
Dynamic Light Scattering (DLS) system	For size and polydispersity analysis.	
Zeta potential analyzer	For surface charge measurement.	

1. Lipid Mixture Preparation a. Weigh the desired amounts of the primary phospholipid, cholesterol, and **DSPE-PEG46-NH2**. A common molar ratio is 55:40:5 (e.g., DPPC:Chol:DSPE-PEG-NH2). b. Dissolve the lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. Ensure complete dissolution to form a clear solution.
2. Thin-Film Formation a. Attach the flask to a rotary evaporator. b. Immerse the flask in a water bath set to a temperature that facilitates evaporation but does not degrade the lipids (e.g., 40-50°C). c. Rotate the flask and gradually reduce the pressure to remove the organic solvent. This process creates a thin, uniform lipid film on the inner wall of the flask. d. Once the film appears dry, place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
3. Hydration a. Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the dried lipid film. The volume will determine the final lipid concentration. b. Hydrate the film by rotating the flask in a water bath set to a temperature above the phase transition temperature (T_c) of the primary lipid (e.g., for DSPC, T_c is ~55°C). This allows the lipids to self-assemble into multilamellar vesicles (MLVs).
4. Liposome Sizing by Extrusion a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm), following the manufacturer's instructions. b. Heat the extruder assembly to the same temperature used for hydration to ensure the lipids remain in a fluid state. c. Draw the MLV suspension into a gas-tight syringe and pass it through the extruder into a second syringe. d. Repeat this extrusion process an odd number of times (e.g., 11 to 21 passes) to ensure all the suspension passes through the membrane a sufficient number of times. This process yields small, homogeneous unilamellar vesicles (LUVs).
5. Purification (Optional) a. To remove any unencapsulated drugs or other materials, the liposome suspension can be purified using methods like size-exclusion chromatography or dialysis.





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